(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol
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Overview
Description
®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol is a chiral compound with significant interest in various scientific fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a phenylmethanol group. The presence of chiral centers makes it an important molecule for studying stereochemistry and its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol typically involves the reaction of aziridine derivatives with phenylmethanol under specific conditions. One common method includes the use of chiral auxiliaries to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of catalysts and controlled temperatures to facilitate the formation of the aziridine ring and its subsequent attachment to the phenylmethanol group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity ®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol on a larger scale .
Chemical Reactions Analysis
Types of Reactions
®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can lead to a variety of aziridine derivatives .
Scientific Research Applications
®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications .
Mechanism of Action
The mechanism of action of ®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-[(2R)-1-methylaziridin-2-yl]-phenylmethanol
- ®-[(2S)-1-methylaziridin-2-yl]-phenylethanol
- ®-[(2S)-1-methylaziridin-2-yl]-benzyl alcohol
Uniqueness
®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol is unique due to its specific stereochemistry and the presence of both an aziridine ring and a phenylmethanol group.
Properties
CAS No. |
64889-99-2 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol |
InChI |
InChI=1S/C10H13NO/c1-11-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7H2,1H3/t9-,10+,11?/m0/s1 |
InChI Key |
WGMOAXQYXFPQDV-MTULOOOASA-N |
Isomeric SMILES |
CN1C[C@H]1[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CN1CC1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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